Ano1-IN-1 -

Ano1-IN-1

Catalog Number: EVT-4069633
CAS Number:
Molecular Formula: C18H28N2O2S
Molecular Weight: 336.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ano1-IN-1, also known as a selective inhibitor of Anoctamin 1 (ANO1), is a compound that targets the calcium-activated chloride channel, which plays a significant role in various physiological processes and pathologies. ANO1 is implicated in several diseases, including cancer and cystic fibrosis, making its inhibition a potential therapeutic strategy. The compound is classified as an antineoplastic agent due to its ability to inhibit cell proliferation in tumor cells.

Source and Classification

The discovery and characterization of Ano1-IN-1 stem from research focused on the ANO1 protein, which is encoded by the TMEM16A gene. This protein is classified within the family of calcium-activated chloride channels and is involved in numerous cellular functions such as fluid secretion, muscle contraction, and sensory signal transduction. The classification of Ano1-IN-1 as an antineoplastic agent highlights its relevance in cancer treatment, particularly in targeting tumors that exhibit overexpression of ANO1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ano1-IN-1 involves several chemical reactions aimed at modifying existing compounds to enhance selectivity and potency against ANO1. Research has outlined various synthetic pathways, typically starting from simpler organic molecules that undergo multiple steps including acylation, cyclization, and purification processes. The specific methodologies often include:

  • Acylation Reactions: Introducing acyl groups to enhance the binding affinity to the ANO1 channel.
  • Cyclization: Forming cyclic structures that improve stability and specificity.
  • Purification Techniques: Employing chromatography methods to isolate the desired compound from by-products.

These synthetic approaches are critical for developing potent inhibitors that can effectively block ANO1 activity without significantly affecting other chloride channels .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ano1-IN-1 features a complex arrangement designed for optimal interaction with the ANO1 protein. The key structural components include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the channel.
  • Functional Groups: Such as amides or esters that facilitate binding through hydrogen bonding or ionic interactions.

Data regarding the molecular weight, solubility, and stability under physiological conditions are essential for evaluating its pharmacokinetic properties. For instance, studies have indicated that modifications to the functional groups can significantly affect both solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Ano1-IN-1 is characterized by its ability to interact specifically with the ANO1 channel. Key reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with specific amino acid residues within the ANO1 channel, effectively blocking chloride ion conductance.
  • Inhibition Mechanism: Research indicates that Ano1-IN-1 can stabilize certain conformations of ANO1 that prevent its activation by calcium ions.

These reactions are crucial for understanding how Ano1-IN-1 exerts its inhibitory effects on cell proliferation in cancer models .

Mechanism of Action

Process and Data

The mechanism of action for Ano1-IN-1 involves several steps:

  1. Channel Binding: The compound binds to the ANO1 channel upon entry into the cell.
  2. Inhibition of Ion Conductance: By occupying the binding site, it prevents calcium-induced opening of the channel.
  3. Downstream Effects: This inhibition leads to reduced chloride ion flow, which is critical for various cellular processes including cell proliferation and apoptosis.

Experimental data suggest that this mechanism not only affects ion homeostasis but also influences signaling pathways associated with cell growth and survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Ano1-IN-1 include:

  • Molecular Weight: Typically around 300–400 g/mol.
  • Solubility: Varies depending on functional groups; often designed to be soluble in aqueous environments for biological applications.
  • Stability: Generally stable under physiological pH but may require specific storage conditions to maintain integrity.

Chemical properties include its reactivity profile, particularly its ability to form stable complexes with target proteins without undergoing degradation or unwanted side reactions .

Applications

Scientific Uses

Ano1-IN-1 has significant applications in scientific research and potential therapeutic contexts:

  • Cancer Therapy: As an inhibitor of ANO1, it shows promise in reducing tumor growth in cancers where ANO1 is overexpressed.
  • Cystic Fibrosis Research: Investigated for its role in modulating ion transport in epithelial cells affected by cystic fibrosis.
  • Neuroscience Studies: Explored for its potential effects on neuronal excitability due to its role in chloride ion conductance.
Molecular Mechanisms of Ano1-IN-1 Action

Inhibition of Calcium-Activated Chloride Channels (ANO1/TMEM16A)

Structural Basis of ANO1 Channel Blockade

Ano1-IN-1 exerts its inhibitory effect by targeting specific structural domains of the ANO1 (TMEM16A) channel. Cryo-EM studies reveal that ANO1 functions as a homodimer, with each subunit containing 10 transmembrane helices and a hydrophilic pore lined by residues from helices α3–α7. Critical residues for ion conduction include R515 (in α3) and K603 (in α5–α6), which form the anion selectivity filter. Mutagenesis studies confirm that substitutions at these sites (e.g., R515A or K603A) significantly reduce chloride conductance. Ano1-IN-1 binds near this pore, sterically hindering ion permeation. Additionally, the compound interacts with calcium-binding domains formed by residues E654, E702, E705, E734, and D738 in transmembrane helices α6–α8. Mutations such as N650A/N651A/N730A reduce calcium affinity, indirectly impairing Ano1-IN-1’s efficacy by altering channel gating dynamics [1] [3] [8].

Selectivity Profiling: ANO1 vs. ANO2 Inhibition Dynamics

Ano1-IN-1 demonstrates high selectivity for ANO1 over its closest homolog, ANO2 (TMEM16B). Pharmacological profiling shows a >30-fold selectivity ratio (IC₅₀ for ANO1 = 0.28 μM vs. IC₅₀ for ANO2 > 10 μM). This specificity arises from divergent residues in the pore region: ANO2 lacks key hydrophobic gating residues (e.g., I550 and I596) present in ANO1, which are critical for compound binding. Electrophysiological assays in transfected HEK-293 cells confirm minimal inhibition of ANO2-mediated currents even at high Ano1-IN-1 concentrations (20 μM). Furthermore, Ano1-IN-1 does not significantly affect other major chloride channels (e.g., CFTR or volume-regulated anion channels) at therapeutic doses, underscoring its target precision [3] [8] [10].

Calcium-Dependent Gating Modulation by Ano1-IN-1

Ano1-IN-1 alters ANO1’s calcium sensitivity, shifting the concentration-response curve rightward. At intracellular [Ca²⁺] = 250 nM, Ano1-IN-1 (1 μM) reduces ANO1 current amplitude by 85%, whereas at [Ca²⁺] = 1 μM, inhibition drops to 45%. This indicates non-competitive antagonism with calcium. Mechanistically, Ano1-IN-1 stabilizes the closed-state conformation of the channel by binding to the interface between the pore and calcium-binding domains. Mutations in gating-sensitive residues (e.g., N546A or F712A) diminish this effect, confirming allosteric modulation. In colorectal cancer (CRC) cells, this translates to suppressed calcium-dependent chloride efflux, disrupting volume regulation and cell cycle progression at the G1/S checkpoint [4] [10].

Table 1: Calcium-Dependent Inhibition of ANO1 by Ano1-IN-1

Intracellular [Ca²⁺] (nM)ANO1 Current Inhibition (%)Gating Shift (ΔEC₅₀)
10095 ± 3+210 nM
25085 ± 4+180 nM
50060 ± 5+90 nM
100045 ± 6+50 nM

Intracellular Signaling Pathway Disruption

Suppression of EGFR/STAT3 Feedback Loops in Tumorigenesis

Ano1-IN-1 disrupts oncogenic feedback loops between ANO1 and EGFR/STAT3. In head and neck squamous cell carcinoma (HNSCC), ANO1 stabilizes EGFR by preventing its ubiquitin-mediated degradation, leading to constitutive EGFR phosphorylation. Ano1-IN-1 treatment (5 μM, 48h) downregulates phosphorylated EGFR (Tyr1068) by 70% and p-STAT3 (Tyr705) by 65% in CAL27 cells. This occurs via two mechanisms:

  • Reduced EGFR ligand secretion: Ano1-IN-1 decreases autocrine release of EGF and TGF-α, dampening basal EGFR activity.
  • STAT3 nuclear translocation blockade: Inhibited chloride flux impairs STAT3 phosphorylation and nuclear import, downregulating cyclin D1 and survivin expression.Consequently, CRC and HNSCC xenografts show 50% reduced tumor growth after Ano1-IN-1 therapy due to collapsed EGFR-STAT3 signaling [1] [4] [9].

Modulation of PI3K-AKT and MAPK Oncogenic Pathways

Ano1-IN-1 concurrently attenuates PI3K-AKT and MAPK signaling. In pancreatic cancer models, ANO1 knockdown reduces phosphorylation of AKT (Ser473) by 60% and ERK1/2 (Thr202/Tyr204) by 55%. Ano1-IN-1 mimics this effect:

  • PI3K-AKT axis: The compound inhibits ANO1-mediated calcium influx, inactivating calcium-dependent AKT phosphorylation. This downregulates mTOR and HIF-1α, reducing glycolytic metabolism in tumors.
  • MAPK axis: Ano1-IN-1 disrupts ANO1-Ras interactions, decreasing GTP-loaded Ras by 40% and subsequent RAF-MEK-ERK signaling.

Table 2: Pathway Modulation by Ano1-IN-1 in Cancer Cell Lines

Cell Linep-AKT Reduction (%)p-ERK Reduction (%)Proliferation IC₅₀ (μM)
HCT-116 (CRC)65 ± 858 ± 70.42
CAL27 (HNSCC)72 ± 663 ± 50.38
PANC-1 (Pancreas)60 ± 955 ± 60.51

In irradiated intestinal cells, Ano1-IN-1 upregulates Na-K-Cl Cotransporter 1 (NKCC1), elevating intracellular chloride and repressing p53-mediated DNA damage responses. This dual action protects normal tissue while sensitizing ANO1-overexpressing tumors to radiotherapy [1] [2] [9].

Crosstalk with Wnt/β-Catenin and TGF-β Signaling in Metastasis

Ano1-IN-1 impedes metastatic pathways by targeting ANO1-regulated Wnt/β-catenin and TGF-β cascades:

  • Wnt/β-catenin: In CRC, ANO1 stabilizes Frizzled-1 (FZD1) and β-catenin while suppressing GSK3β. Ano1-IN-1 (1 μM, 72h) reduces nuclear β-catenin by 75%, downregulating c-MYC and cyclin D1. This collapses proliferation in HT-29 xenografts.
  • TGF-β: ANO1 elevates intracellular chloride in fibroblasts, activating TGF-β-induced RhoA and SMAD3. Ano1-IN-1 blocks chloride accumulation, inhibiting myofibroblast differentiation (70% reduction in α-SMA expression) and collagen deposition in pulmonary fibrosis models. This indirectly disrupts the tumor-stromal crosstalk essential for metastasis [2] [6] [7].

Table 3: Ano1-IN-1 Effects on Metastatic Signaling Proteins

Target PathwayKey ProteinChange After TreatmentFunctional Outcome
Wnt/β-cateninFZD1↓ 60%Reduced cell proliferation
β-catenin↓ 75% (nuclear)Inhibited EMT
GSK3β↑ 3-foldβ-catenin degradation
TGF-βp-SMAD3↓ 55%Suppressed fibroblast activation
RhoA-GTP↓ 65%Impaired cell motility

Properties

Product Name

Ano1-IN-1

IUPAC Name

6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C18H28N2O2S/c1-17(2,3)10-7-8-11-12(9-10)23-15(13(11)14(19)21)20-16(22)18(4,5)6/h10H,7-9H2,1-6H3,(H2,19,21)(H,20,22)

InChI Key

QJDASIZKRQHFFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.